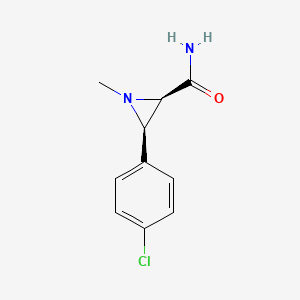
(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide is a chiral aziridine derivative with a chlorophenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl derivative and a suitable aziridine precursor.
Formation of Aziridine Ring: The aziridine ring can be formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sonedenoson: A compound with similar structural features used in trials for diabetic complications.
Pyrimidinedione Compounds: These compounds share some structural similarities and are used in the treatment of hypertrophic cardiomyopathy.
6-Aminoisoquinoline Compounds: These compounds influence kinase activity and are used in various therapeutic applications.
Uniqueness
(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide is unique due to its specific chiral configuration and the presence of both aziridine and carboxamide functional groups. These features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
88286-09-3 |
|---|---|
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-13-8(9(13)10(12)14)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3,(H2,12,14)/t8-,9-,13?/m1/s1 |
Clé InChI |
UPARGDCGWXHIIF-AOQUAJLESA-N |
SMILES isomérique |
CN1[C@@H]([C@@H]1C(=O)N)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN1C(C1C(=O)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
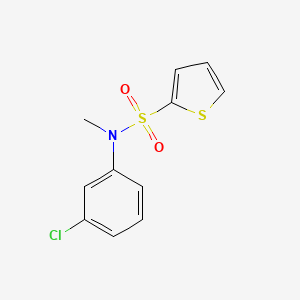
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
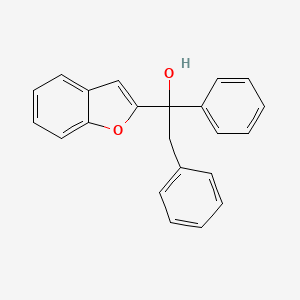
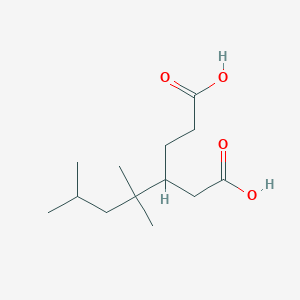
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
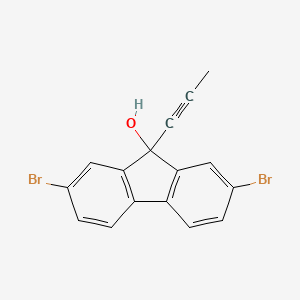
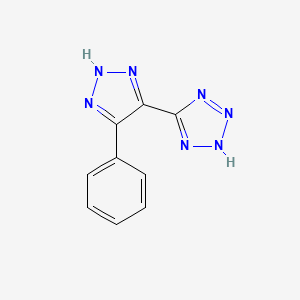
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
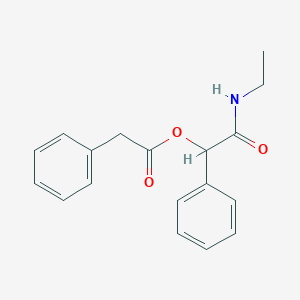
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
